4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione is a chemical compound characterized by a piperidine ring substituted with a bromo and methoxy group on a phenyl ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. The compound's unique structure allows for various chemical reactions and interactions, making it an interesting subject of study.
4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione belongs to the class of piperidine derivatives. Piperidine derivatives are widely recognized for their diverse biological activities and roles as intermediates in organic synthesis. This particular compound is distinguished by the presence of both bromo and methoxy functional groups, which influence its reactivity and potential biological interactions.
The synthesis of 4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with piperidine-2,6-dione. The reaction is conducted under basic conditions, often using sodium hydride or potassium carbonate as a base. Heating the reaction mixture facilitates the formation of the desired product.
The molecular formula of 4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione is C12H12BrN2O2. The structure features:
4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione can undergo several chemical reactions:
The products formed depend on the specific reagents and conditions used during these reactions.
The mechanism of action for 4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione involves its interaction with biological targets such as enzymes or receptors. The bromo and methoxy groups can participate in hydrogen bonding or hydrophobic interactions, enhancing binding affinity to specific proteins. The piperidine ring contributes to the stability of this binding, potentially modulating enzymatic activity or receptor signaling pathways.
Additional properties such as density and refractive index may also be relevant but are not consistently reported across sources .
4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione has several applications in scientific research:
The compound's unique functional groups allow for diverse applications across chemistry and biology, making it a valuable subject for ongoing research .
The piperidine-2,6-dione core exhibits a planar, electron-deficient ring system that facilitates binding to enzymes and receptors through multiple non-covalent interactions. Its bis-carbonyl arrangement creates an electron-deficient environment ideal for engaging catalytic residues in enzyme active sites. For example, derivatives like aminoglutethimide inhibit aromatase by coordinating the heme iron in cytochrome P450 via the imide carbonyl oxygen [4]. Additionally, the scaffold's ability to adopt boat or chair conformations enables optimal spatial positioning of C4 substituents within hydrophobic binding pockets.
Recent studies demonstrate that reversing substituent positions on related heterocyclic scaffolds dramatically alters bioactivity. In tubulin-targeting anticancer agents, repositioning the aryl group from the 2-position to the 4-position in imidazoles ("reverse ABI" or RABI analogs) enhanced antiproliferative potency against multidrug-resistant cancer cell lines, achieving IC~50~ values as low as 14 nM (Table 1) [2]. This exemplifies how minor structural modifications on constrained scaffolds can circumvent drug resistance mechanisms.
Table 1: Influence of Substituent Positioning on Anticancer Activity
Compound Type | Aryl Position | Avg. IC~50~ (nM) | Key Cancer Cell Lines |
---|---|---|---|
ABIs [2] | 2-position | 186 | LNCaP, PC3, DU145 |
RABIs [2] | 4-position | 14 | LNCaP, PC3, PPC1, A375 |
5da3 [2] | Para-methyl | 10 | MDA-MB-435, Jurkat |
The scaffold's synthetic accessibility further enhances its utility. Modern protocols enable kilo-scale production of piperidine-2,6-diones via Michael addition and intramolecular nucleophilic substitution under solvent-free conditions, using potassium tert-butoxide to promote cyclization of acetates and acrylamides [7]. This efficiency supports the development of complex derivatives, including CRBN (cereblon)-binding ligands for PROTAC (proteolysis-targeting chimera) applications in targeted protein degradation [7].
The C4 position of the piperidine-2,6-dione scaffold serves as a critical vector for introducing aryl groups that dictate target selectivity and potency. Electronic and steric properties of the aryl moiety profoundly influence ligand-receptor interactions. For instance, electron-donating methoxy groups enhance π-stacking capabilities with aromatic residues in binding pockets, while halogen atoms like bromine provide steric bulk and lipophilicity that improve membrane permeability [5] [8].
Suzuki-Miyaura cross-coupling has emerged as the predominant method for installing diverse aryl groups at C4. This reaction facilitates the incorporation of complex heterocycles, as demonstrated by the synthesis of dibenzothiophenyl-pyrazoles exhibiting IC~50~ values of 8.9 µM against lung carcinoma (NCI-H226) cells [5]. The reaction employs microwave irradiation, PdCl~2~(dppf) catalyst, and anhydrous potassium carbonate to achieve high yields of functionalized derivatives [1].
Comparative studies of structurally similar bibenzyls reveal that arene substitution patterns critically determine bioactivity. Gigantol (bearing three methoxy groups) enhanced glucose uptake in adipocytes 2-fold by upregulating GLUT1/GLUT4 transporters, whereas batatasin III (two hydroxyl groups) showed negligible effects. Molecular docking attributed this divergence to gigantol's superior binding affinity with metabolic enzymes, mediated by its substitution pattern (Table 2) [8].
Table 2: Impact of Arene Substitutions on Bibenzyl Bioactivity
Compound | Arene Substitutions | Glucose Uptake (Fold Change) | Lipid Accumulation | Key Molecular Targets |
---|---|---|---|---|
Gigantol [8] | 3 methoxy | 2.0 ↑ | Significant ↓ | GLUT1/4, PLIN1, FABP4 |
Batatasin III [8] | 2 hydroxy | Minimal effect | Moderate ↓ | LPL |
Methoxy positioning also influences anti-inflammatory activity. In 4-aryl-catechol derivatives, para-methoxy groups enhanced 5-lipoxygenase (5-LO) inhibition (IC~50~ = 28 nM) by promoting hydrophobic interactions with the substrate-binding cavity, whereas ortho-substitutions diminished activity [1]. Similarly, 4-(4-methoxyphenyl)thiosemicarbazides exhibited potent antinociceptive effects mediated by opioid receptor activation, whereas unsubstituted analogs were inactive [6]. These findings underscore that strategic aryl substitution is indispensable for optimizing target engagement.
Glutarimide-derived therapeutics have evolved from simple sedatives to sophisticated targeted agents. Glutethimide, introduced in the 1950s as a non-barbiturate sedative, represented an early application but was discontinued due to abuse potential and variable half-life (5–40 hours) [4]. The scaffold gained notoriety with thalidomide, whose teratogenicity revealed unexpected immunomodulatory properties via CRBN binding—a mechanism later exploited therapeutically [4] [7].
Modern derivatives leverage the piperidine-2,6-dione core as a CRBN-recruiting warhead in PROTACs. Lenalidomide and pomalidomide promote ubiquitination and degradation of disease-driving proteins (e.g., IKZF1 in multiple myeloma) by bridging CRBN and target substrates [7]. Synthetic advances now enable efficient production of glutarimide intermediates for these agents. For example, aminoglutethimide and the ovarian cancer drug niraparib can be synthesized in seven steps using piperidine-2,6-dione precursors, achieving 100-gram scales via optimized cyclization methodologies [7].
The incorporation of halogenated aryl groups marks a contemporary strategy to enhance blood-brain barrier penetration and metabolic stability. Bromine, in particular, provides optimal steric bulk and lipophilicity (logP ~2.5) for CNS targets. Current research focuses on 4-(3-bromo-4-methoxyphenyl) derivatives as kinase inhibitors and neuroprotective agents, exploiting their dual capacity for hydrophobic binding and electron transfer [3] [7]. This evolution highlights the scaffold's adaptability to emerging therapeutic paradigms.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3